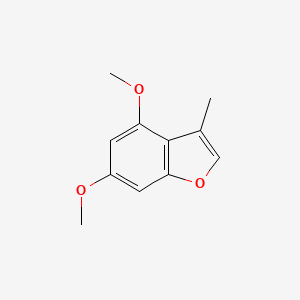

4,6-Dimethoxy-3-methylbenzofuran

CAS No.:

Cat. No.: VC18348468

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12O3 |

|---|---|

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 4,6-dimethoxy-3-methyl-1-benzofuran |

| Standard InChI | InChI=1S/C11H12O3/c1-7-6-14-10-5-8(12-2)4-9(13-3)11(7)10/h4-6H,1-3H3 |

| Standard InChI Key | NZVKZCQWVUFEHE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=COC2=C1C(=CC(=C2)OC)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4,6-Dimethoxy-3-methylbenzofuran (C₁₁H₁₂O₃) features a benzofuran core comprising a benzene ring fused to a furan oxygen heterocycle. Key substituents include:

-

Methoxy groups (-OCH₃) at positions 4 and 6 on the benzene ring.

-

Methyl group (-CH₃) at position 3 adjacent to the furan oxygen .

The compound’s planar structure facilitates π-π interactions with biological targets, while its methoxy and methyl groups influence electronic distribution and steric accessibility .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | |

| LogP (Partition Coefficient) | 2.45–2.89 | |

| Topological Polar Surface Area | 31.6 Ų |

Spectral Data

-

¹H NMR: Signals for methoxy protons appear as singlets at δ 3.80–3.85 ppm, while aromatic protons resonate between δ 6.20–7.10 ppm .

-

¹³C NMR: The furan carbonyl carbon is observed at δ 160–165 ppm, with methoxy carbons at δ 55–56 ppm .

-

MS (EI): Molecular ion peak at m/z 192.1 [M]⁺, with fragmentation patterns consistent with methoxy and methyl group loss .

Synthetic Methodologies

Perkin Rearrangement

3-Bromocoumarins undergo base-catalyzed ring contraction under microwave irradiation to yield benzofuran-2-carboxylic acids. For example, 3-bromo-4-methyl-6,7-dimethoxycoumarin rearranges in ethanol with sodium hydroxide at 79°C for 5 minutes, producing 3-methyl-5,6-dimethoxybenzofuran-2-carboxylic acid in 99% yield .

Table 2: Microwave-Assisted Perkin Rearrangement Conditions

| Starting Material | Product | Yield (%) |

|---|---|---|

| 3-Bromo-4-methylcoumarin | 3-Methylbenzofuran acid | 99 |

Palladium-Catalyzed Cyclization

Oxidative Heck cyclizations enable intramolecular arylations of phenolic ethers. For instance, 3,5-dimethoxy-4-methylphenol derivatives react with vinyl halides under palladium catalysis to form substituted benzofurans . This method offers regioselectivity and functional group tolerance, critical for synthesizing analogs .

Pharmacological Activities

Table 3: Cytotoxicity of Selected Derivatives

| Compound | K562 IC₅₀ (µM) | Selectivity Index (HaCaT/K562) |

|---|---|---|

| 6 | 2.59 | 3.248 |

| 8 | 5.12 | 9.100 |

Antimicrobial Activity

-

Gram-positive bacteria: MIC values range from 16–64 µg/mL for Staphylococcus aureus .

-

Fungal strains: Moderate activity against Candida albicans (MIC = 32 µg/mL) .

Structure-Activity Relationships (SAR)

-

Methoxy groups: Enhance solubility and hydrogen bonding capacity, critical for target engagement .

-

Methyl substitution: Increases lipophilicity, improving membrane permeability .

-

Bromination: Introduces electrophilic sites, enhancing covalent binding to biological nucleophiles .

Applications in Drug Development

Antileukemic Agents

Derivatives with bromoalkyl chains (e.g., 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone) show selective toxicity against HL-60 cells (IC₅₀ = 0.1 µM) by tubulin polymerization inhibition .

Anti-inflammatory Compounds

Methoxy-rich analogs suppress NF-κB signaling, reducing TNF-α and IL-6 production in macrophages .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume